

N-cyclohexyl-DL-alanine CAS number and molecular formula

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Compound of Interest		
Compound Name:	N-cyclohexyl-DL-alanine	
Cat. No.:	B15286589	Get Quote

An In-depth Technical Guide to N-cyclohexyl-DLalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-DL-alanine is a synthetic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a bulky cyclohexyl group attached to the alanine backbone, impart distinct physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of **N-cyclohexyl-DL-alanine**, including its chemical identity, synthesis, and its emerging role in peptide-based drug discovery. Particular attention is given to its application in modulating the activity of G-protein coupled receptors (GPCRs) and its potential in the development of treatments for metabolic disorders and neurodegenerative diseases.

Chemical and Physical Properties

N-cyclohexyl-DL-alanine is a non-proteinogenic α -amino acid. The presence of the cyclohexyl moiety increases its lipophilicity compared to its parent amino acid, alanine. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of peptides into which it is incorporated.



Property	Value	Reference
CAS Number	4441-50-3	[1]
Molecular Formula	C9H17NO2	[1]
Molecular Weight	171.24 g/mol	
IUPAC Name	2-amino-3-cyclohexylpropanoic acid	_
Synonyms	3-Cyclohexyl-DL-alanine, Cyclohexanealanine	[1]

Synthesis of N-cyclohexyl-DL-alanine

While a specific detailed protocol for the synthesis of **N-cyclohexyl-DL-alanine** is not readily available in the public domain, a plausible and commonly employed method is the reductive amination of cyclohexylpyruvic acid. This method is a standard procedure for the synthesis of α -amino acids.

Experimental Protocol: Reductive Amination

Materials:

- · Cyclohexylpyruvic acid
- Ammonia (aqueous solution or ammonium chloride)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with H2/Pd-C)
- Anhydrous solvent (e.g., methanol or ethanol)
- Hydrochloric acid (for salt formation and purification)
- Sodium hydroxide (for neutralization)
- Diatomaceous earth (for filtration)



 Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve cyclohexylpyruvic acid in an anhydrous alcohol solvent (e.g., methanol).
- Ammonia Source: Add a source of ammonia. This can be an aqueous solution of ammonia
 or an ammonium salt like ammonium chloride. The ammonia will react with the ketone group
 of the pyruvic acid to form an imine intermediate.
- Reduction: Introduce the reducing agent. If using sodium cyanoborohydride, it can be added
 directly to the reaction mixture. If catalytic hydrogenation is the chosen method, the reaction
 mixture is transferred to a hydrogenation apparatus with a palladium on carbon catalyst and
 pressurized with hydrogen gas.
- Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle
 heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC)
 or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the
 starting material and the formation of the product.
- Work-up and Purification:
 - Once the reaction is complete, the catalyst (if used) is removed by filtration through a pad
 of diatomaceous earth.
 - The solvent is removed under reduced pressure.
 - The residue is redissolved in water and the pH is adjusted to be acidic with hydrochloric acid to protonate the amine, forming the hydrochloride salt which can aid in purification.
 - The aqueous solution is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
 - The aqueous layer is then neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate out of the solution.



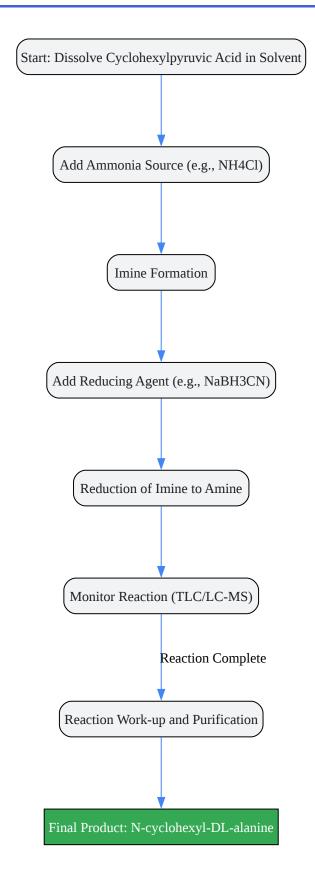




 The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield N-cyclohexyl-DL-alanine.

Logical Workflow for Reductive Amination:





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Caption: Reductive amination workflow for N-cyclohexyl-DL-alanine synthesis.



Applications in Drug Development

The incorporation of **N-cyclohexyl-DL-alanine** and its stereoisomers into peptide-based drug candidates has shown promise in enhancing their therapeutic potential. The bulky, lipophilic cyclohexyl side chain can influence peptide conformation, increase resistance to enzymatic degradation, and improve receptor binding affinity and selectivity.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are crucial targets for a wide range of pharmaceuticals. The modification of peptide ligands with non-natural amino acids like N-cyclohexyl-alanine can alter their interaction with GPCRs, leading to either agonistic or antagonistic effects.

- Melanocortin-4 Receptor (MC4R): Polypeptide compounds incorporating cyclohexylalanine
 have been investigated as modulators of the MC4R.[2] The MC4R is a key regulator of
 energy homeostasis and is a target for the treatment of obesity. The introduction of
 cyclohexylalanine can enhance the therapeutic effect of these peptide modulators.[2]
- Apelin Receptor (APJ): Studies on apelin analogues have shown that the substitution of certain amino acids with L-cyclohexylalanine can lead to metabolically stable and potent APJ receptor activators. These modified peptides have demonstrated improved receptor binding and prolonged blood pressure-lowering effects in preclinical models, highlighting their potential for treating cardiovascular diseases.

Neurodegenerative Diseases

Cyclic amino acid compounds, including derivatives of N-cyclohexyl-alanine, have been explored for their potential to inhibit the release and/or synthesis of β -amyloid peptide.[3] The accumulation of β -amyloid is a hallmark of Alzheimer's disease, and inhibitors of its production are a key therapeutic strategy.

Analytical Methods

The quantification of **N-cyclohexyl-DL-alanine** in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids.



HPLC Method for Amino Acid Analysis

While a specific method for **N-cyclohexyl-DL-alanine** is not detailed, a general approach for the analysis of amino acids in biological fluids can be adapted.

Sample Preparation:

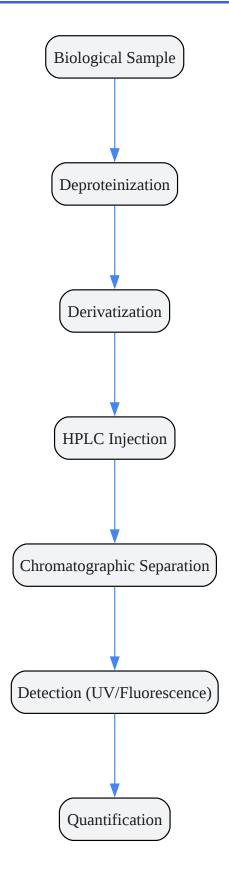
- Deproteinization: Biological samples such as plasma or serum are typically deproteinized to prevent interference from large proteins. This can be achieved by precipitation with an organic solvent (e.g., acetonitrile or methanol) or by ultrafiltration.
- Derivatization: To enhance detection by UV or fluorescence detectors, amino acids are often derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Chromatographic Conditions (General Example):

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of multiple amino acids.
- Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent or fluorescence detection for higher sensitivity.
- Quantification: The concentration of N-cyclohexyl-DL-alanine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.[4]

Workflow for HPLC Analysis:





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Caption: General workflow for the HPLC analysis of amino acids.



Signaling Pathways

The precise signaling pathways directly modulated by **N-cyclohexyl-DL-alanine** as a standalone molecule are not well-defined. Its effects are primarily observed when it is incorporated into larger peptide structures, where it influences the peptide's interaction with its target receptor. For instance, in the case of its incorporation into MC4R agonists, it would be involved in the Gs-cAMP signaling pathway typically activated by this receptor.

GPCR Signaling Pathway (General Overview):



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Caption: Generalized GPCR signaling cascade.

Conclusion

N-cyclohexyl-DL-alanine represents a valuable building block for medicinal chemists and drug developers. Its incorporation into peptides can significantly enhance their pharmacological properties, leading to more stable, potent, and selective drug candidates. Further research into the specific biological activities of **N-cyclohexyl-DL-alanine** and its derivatives is warranted to fully exploit its potential in the development of novel therapeutics for a range of diseases. The synthesis via reductive amination provides a straightforward route to access this compound for further investigation and incorporation into peptide libraries. Standard analytical techniques like HPLC can be readily adapted for its quantification in biological systems, facilitating preclinical and clinical development.

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